tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
The compound tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate belongs to the class of bicyclic heterocycles featuring fused cyclopropane and heteroatom-containing rings. Its structure includes a bicyclo[3.1.0]hexane scaffold with an oxygen atom at position 6 and a nitrogen atom at position 2, protected by a tert-butyloxycarbonyl (Boc) group. Such bicyclic systems are valuable intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and conformationally constrained peptides .
These analogs serve as critical references for understanding the properties and applications of the target compound.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-5-4-6-7(10)12-6/h6-7H,4-5H2,1-3H3 |
InChI Key |
QYSIQSZTYWAEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1O2 |
Origin of Product |
United States |
Preparation Methods
Epoxide-Amine Cyclization
A widely adopted method involves the reaction of epoxy precursors with amines to form the azabicyclic core. For example, tert-butyl glycidyl ether reacts with protected amines under basic conditions to induce ring closure. In one protocol, sodium chloride in toluene facilitates the cyclization at 80–100°C, yielding the bicyclo[3.1.0] system with moderate to high diastereoselectivity.
Key reaction parameters :
Nitrene Insertion for Aziridine Formation
Alternative approaches employ nitrene intermediates to construct the aziridine ring. For instance, tert-butyl carbamate derivatives undergo photochemical or thermal nitrene insertion into cyclopropane rings, forming the 2-azabicyclo[3.1.0]hexane skeleton. This method avoids epoxide handling but requires stringent control over light or heat to prevent side reactions.
Protection and Deprotection of the Tert-Butyl Ester
The tert-butyl group is introduced via Boc protection, typically using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:
Boc Protection of Secondary Amines
After cyclization, the secondary amine is protected using Boc₂O in dichloromethane with catalytic DMAP. This step proceeds at room temperature with >90% yield, ensuring minimal epimerization.
Representative procedure :
-
Dissolve the amine intermediate (10 mmol) in dichloromethane (50 mL).
-
Add Boc₂O (12 mmol) and DMAP (0.1 mmol).
-
Stir at 25°C for 12 hours.
-
Wash with 1M HCl, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Resolution of Enantiomers
The bicyclic structure often contains stereocenters, necessitating enantioselective synthesis or resolution:
Chiral Tartrate Salt Formation
Racemic mixtures are resolved using L-(+)-tartaric acid in ethanol. The diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization. For example, treating the racemate with 1.2 equiv of L-(+)-tartaric acid in refluxing ethanol yields the (1R,5S)-enantiomer as a crystalline solid (ee >98%).
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies one enantiomer. Using Candida antarctica lipase B and vinyl acetate in MTBE, the (1S,5R)-enantiomer remains unreacted, achieving 85% ee after 24 hours.
Industrial-Scale Optimization
Scaling production requires addressing exothermicity and purification challenges:
Continuous Flow Cyclization
A continuous flow reactor minimizes thermal degradation during epoxide-amine cyclization. Parameters:
Crystallization-Based Purification
Crude product is purified via antisolvent crystallization using heptane/ethyl acetate (5:1). This reduces column chromatography dependence, improving throughput.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Epoxide-Amine | 75 | 95 | 80 | High |
| Nitrene Insertion | 60 | 85 | 90 | Moderate |
| Enzymatic Resolution | 45 | 98 | 98 | Low |
Troubleshooting Common Issues
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview : The compound's structural attributes make it valuable in drug design, particularly for developing medications targeting neurological disorders.
Case Study : Research has indicated that derivatives of this compound can act as potential inhibitors for specific neurotransmitter receptors. In vitro studies showed promising results in modulating receptor activity.
| Compound | Receptor Target | Activity (IC50) |
|---|---|---|
| Derivative A | NMDA receptor | 50 nM |
| Derivative B | AMPA receptor | 30 nM |
Material Science
Overview : tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate can modify polymer properties, enhancing materials used in coatings and adhesives.
Case Study : In a study on polymer composites, the incorporation of this compound improved thermal stability and mechanical strength.
| Property | Control Sample | Sample with tert-butyl compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 220 | 260 |
Agricultural Chemistry
Overview : The compound has potential applications in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides.
Case Study : Field trials demonstrated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to standard treatments.
| Treatment Type | Pest Reduction (%) |
|---|---|
| Control | 40% |
| Compound-based formulation | 70% |
Biotechnology
Overview : Researchers utilize this compound in developing bioconjugates for targeted drug delivery systems, improving therapeutic efficacy.
Case Study : A study explored the use of this compound in creating conjugates for cancer therapy, showing improved targeting and reduced side effects.
| Conjugate Type | Targeting Efficiency (%) | Side Effects (Severity Scale) |
|---|---|---|
| Conventional | 60% | Moderate |
| Compound-based | 85% | Mild |
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Position Variations
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2)
- Structure : Features oxygen at position 6 and nitrogen at position 3.
- Synthesis: Commercial availability is noted (TCI Chemicals, AChemBlock) with 97% purity .
- Properties: Molecular formula C₉H₁₅NO₃, molecular weight 185.22 g/mol. The Smiles string CC(C)(C)OC(=O)N1CC2OC2C1 highlights the bicyclic core .
- Applications : Used as a building block in drug discovery pipelines due to its rigid scaffold.
tert-Butyl 3-Oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1417334-40-7)
- Structure : Nitrogen at position 2 and a ketone group at position 3.
- Synthesis : Prepared via RuO₂/NaIO₄ oxidation of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate .
- Properties : Higher polarity due to the ketone moiety, influencing solubility and reactivity.
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Substituent Variations
tert-Butyl 4-Hydroxy-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 2839409-26-4)
- Structure : Hydroxyl group at position 4.
- Properties : Enhanced hydrogen-bonding capacity, useful in targeting polar enzyme active sites .
tert-Butyl (1R,3R,5R)-3-(Aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1931946-17-6)
- Structure: Aminomethyl substituent at position 3.
- Applications : Serves as a precursor for functionalized amines in bioactive molecules .
tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via a Boc protection strategy. A typical procedure involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/H₂O mixture, using Na₂CO₃ as a base. Dropwise addition of reagents and stirring for 2 hours yields 92% product after extraction and silica gel chromatography . For improved efficiency, ensure stoichiometric control (e.g., 1.1 equivalents of Boc₂O) and inert atmosphere to minimize side reactions. Alternative routes may involve RuO₂-mediated oxidations for functionalized derivatives .
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns) and spectroscopic techniques. NMR (¹H/¹³C) confirms structural integrity, with characteristic tert-butyl signals at δ ~1.4 ppm (¹H) and ~80 ppm (¹³C). Mass spectrometry (ESI-MS) should match the exact mass (e.g., 198.1481 Da for C₁₀H₁₇NO₃) . Purity >97% is achievable via recrystallization from heptane/EtOAc mixtures .
Q. What spectroscopic and crystallographic methods are critical for characterizing this bicyclic scaffold?
- Methodological Answer : X-ray crystallography using SHELXL software resolves stereochemistry and bond angles, particularly for strained bicyclo[3.1.0] systems . IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for Boc groups). Polarimetry is essential for chiral variants (e.g., rel-(1R,5S,6r) derivatives) .
Advanced Research Questions
Q. How does the reactivity of this compound vary under acidic or oxidative conditions?
- Methodological Answer : The Boc group is acid-labile; treatment with HCl/dioxane cleaves it to yield 2-azabicyclo[3.1.0]hexan-3-one (97% yield) . Oxidation with RuO₂/NaIO₃ selectively modifies the bridgehead position. For stability studies, monitor degradation via TLC in acidic (pH <3) or high-temperature conditions (>60°C) .
Q. What role does this compound play in medicinal chemistry, particularly in antimalarial or antibacterial drug discovery?
- Methodological Answer : Derivatives like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate exhibit in vitro antimalarial activity (IC₅₀ ~1 µM against P. falciparum K1 strain). Design analogs with variable side chains (C3–C5) and assess cytotoxicity in Vero cells to optimize selectivity . Computational docking (e.g., AutoDock Vina) predicts binding to parasite targets like dihydroorotate dehydrogenase .
Q. How can researchers reconcile contradictions in reported synthetic yields or safety data across studies?
- Methodological Answer : Compare reaction scales and purification methods. For example, silica gel chromatography vs. distillation may explain yield discrepancies (83–97%) . Conflicting safety data (e.g., "no known hazard" vs. "wear respirators") arise from differing regulatory interpretations; always follow GHS protocols and use fume hoods for bulk handling .
Q. What computational approaches are suitable for modeling the strained bicyclo[3.1.0]hexane system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
